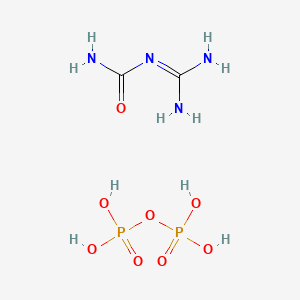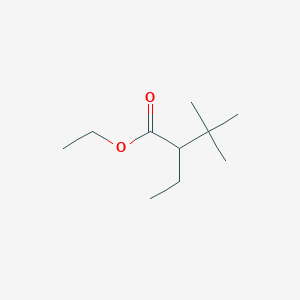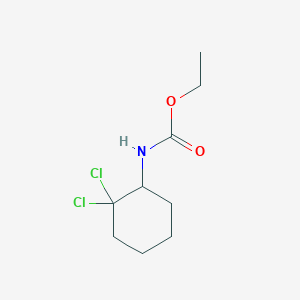
Ethyl (2,2-dichlorocyclohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2,2-dichlorocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of an ethyl group, a dichlorocyclohexyl ring, and a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (2,2-dichlorocyclohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,2-dichlorocyclohexanol with ethyl isocyanate under mild conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Catalysts and additives may be used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Ethyl (2,2-dichlorocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The dichlorocyclohexyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction typically produces amines.
科学研究应用
Ethyl (2,2-dichlorocyclohexyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of polymers, coatings, and other materials where carbamate functionality is desired.
作用机制
The mechanism of action of ethyl (2,2-dichlorocyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target.
相似化合物的比较
Ethyl (2,2-dichlorocyclohexyl)carbamate can be compared with other carbamate compounds, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl carbamate: Contains a propyl group instead of an ethyl group.
Phenyl carbamate: Features a phenyl group in place of the cyclohexyl ring.
Uniqueness
The presence of the dichlorocyclohexyl ring in this compound imparts unique chemical and physical properties, such as increased steric hindrance and specific reactivity patterns. These characteristics can influence its behavior in chemical reactions and its interactions with biological targets, making it distinct from other carbamate compounds.
属性
CAS 编号 |
64479-50-1 |
|---|---|
分子式 |
C9H15Cl2NO2 |
分子量 |
240.12 g/mol |
IUPAC 名称 |
ethyl N-(2,2-dichlorocyclohexyl)carbamate |
InChI |
InChI=1S/C9H15Cl2NO2/c1-2-14-8(13)12-7-5-3-4-6-9(7,10)11/h7H,2-6H2,1H3,(H,12,13) |
InChI 键 |
YTTRBGSCJVWXBI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1CCCCC1(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Cyclohexyl-N'-[2-oxo-2-(piperidin-1-yl)ethyl]urea](/img/structure/B14489232.png)
![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)

![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)
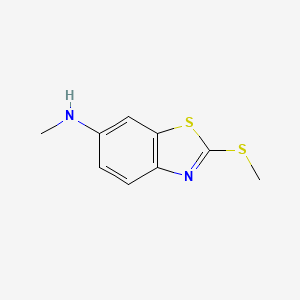

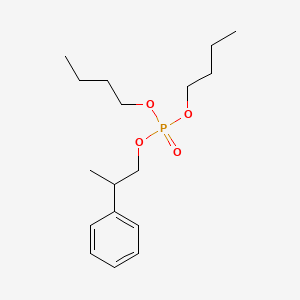
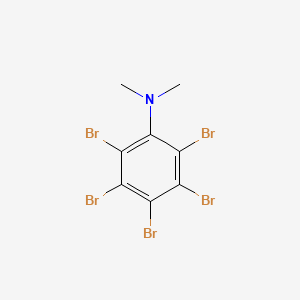
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
